20-Oxopregnacalciferol

Description

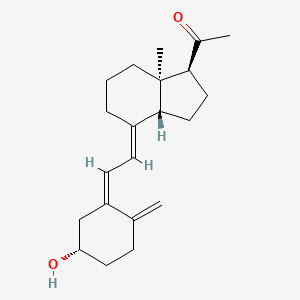

20-Oxopregnacalciferol (also referred to as pD3 in some studies) is a photoderivative of 7-dehydropregnenolone (7DHP), a metabolite in the steroidogenic pathway originating from 7-dehydrocholesterol (7DHC). This compound is generated via UVB-mediated photolysis of 7DHP in the skin, an organ intermittently exposed to solar radiation . Structurally, it lacks hydroxyl groups at positions C17, C20, and C21, a feature linked to its reduced calcemic activity compared to classical vitamin D analogs like calcitriol (1α,25-dihydroxyvitamin D3) .

Properties

CAS No. |

86120-56-1 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethanone |

InChI |

InChI=1S/C21H30O2/c1-14-6-9-18(23)13-17(14)8-7-16-5-4-12-21(3)19(15(2)22)10-11-20(16)21/h7-8,18-20,23H,1,4-6,9-13H2,2-3H3/b16-7+,17-8-/t18-,19+,20+,21-/m0/s1 |

InChI Key |

PXXHJWCVGKGOFV-LQSHBAOPSA-N |

SMILES |

CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Synonyms |

20-oxopregnacalciferol 3 beta-hydroxy-9,10-secopregna-5,7,10(19)-triene-20-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Features and Modifications

The biological activity of vitamin D analogs is highly dependent on structural modifications. Below is a comparative analysis of key compounds:

| Compound | Structural Features | Key Modifications vs. 20-Oxopregnacalciferol |

|---|---|---|

| This compound | Derived from 7DHP; lacks hydroxyl groups at C17, C20, and C21 | N/A (reference compound) |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Hydroxyl groups at C1α and C25; native vitamin D receptor (VDR) ligand | Higher calcemic activity due to intact hydroxylation |

| EB1089 (Secocalcitol) | Side-chain modifications (22,24-diene-24a,26a,27a-trihomo) | Enhanced antiproliferative selectivity in specific cell lines |

| CB1093 | 20-epi-22(S)-ethoxy-23-yne side chain | Induces apoptosis in WM1341 melanoma cells |

| 7-Dehydropregnenolone (7DHP) | Precursor to this compound; contains 5,7-diene structure | Higher intrinsic anti-proliferative activity than pD3 |

| 4S-pD | Derived from pregna-5,7-diene-3β,17α,20S-triol | Higher potency than calcitriol in SKMEL-188 inhibition |

Table 1: Anti-Proliferative and Apoptotic Effects

Key Findings:

- Potency : 4S-pD and 4S-pL derivatives demonstrate equal or greater anti-proliferative activity than calcitriol in SKMEL-188 cells, while this compound matches calcitriol’s efficacy .

- Mechanistic Selectivity : Unlike EB1089 and CB1093, which rely on side-chain modifications for selective VDR interactions, this compound’s activity may involve alternative pathways, such as membrane-associated receptors or metabolism-independent effects .

- Calcemic Risk : this compound and 4S-pD exhibit minimal calcemic effects, whereas calcitriol and 7DHP are associated with higher calcium mobilization .

Mechanisms of Action and Selectivity

VDR Binding and Metabolism

The A-ring 1α-hydroxyl group is critical for VDR binding in most vitamin D analogs. However, this compound’s lack of hydroxyl groups at C17, C20, and C21 suggests distinct binding interactions or non-genomic pathways .

Metabolic Stability

This compound is a terminal photoproduct of 7DHP metabolism, whereas compounds like 7DHP are further metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) or CYP17 enzymes . This metabolic stability may prolong its therapeutic effects compared to precursors like 7DHP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.